molecular formula C5H5BrF4O2 B158165 Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate CAS No. 10186-73-9

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

Cat. No.: B158165
CAS No.: 10186-73-9
M. Wt: 252.99 g/mol
InChI Key: UFRGKZCBWHOBAP-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C5H5BrF4O2 and a molecular weight of 252.99 g/mol . It is primarily used in research settings and is known for its unique properties due to the presence of both bromine and fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate typically involves the reaction of ethyl 2,3,3,3-tetrafluoropropanoate with bromine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped to handle halogenated compounds. The process involves stringent safety measures due to the reactive nature of bromine and fluorine.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Reduction: The compound can be reduced to form ethyl 2,3,3,3-tetrafluoropropanoate.

    Oxidation: Although less common, oxidation reactions can occur under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be employed.

Major Products:

    Nucleophilic Substitution: Various substituted ethyl 2,3,3,3-tetrafluoropropanoates.

    Reduction: Ethyl 2,3,3,3-tetrafluoropropanoate.

    Oxidation: Oxidized derivatives of the original compound.

Scientific Research Applications

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate involves its interaction with nucleophiles and electrophiles due to the presence of bromine and fluorine atoms. These interactions can lead to the formation of various derivatives, which are studied for their potential biological and chemical activities. The molecular targets and pathways involved are specific to the type of reaction and the intended application .

Comparison with Similar Compounds

Uniqueness: Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is unique due to the combination of bromine and multiple fluorine atoms, which imparts distinct reactivity and stability characteristics. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFRGKZCBWHOBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(F)(F)F)(F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrF4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371879
Record name ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10186-73-9
Record name ethyl 2-bromo-2,3,3,3-tetrafluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-2,3,3,3-tetrafluoropropionic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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